1,4-Bis(fluoren-9-yl)-butane
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Overview
Description
1,4-Bis(fluoren-9-yl)-butane is an organic compound characterized by the presence of two fluorenyl groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(fluoren-9-yl)-butane typically involves the reaction of fluorene with a butane derivative under specific conditions. One common method involves the use of a Grignard reagent, where fluorene is reacted with 1,4-dibromobutane in the presence of a catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(fluoren-9-yl)-butane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofluorene derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include fluorenone derivatives, dihydrofluorene derivatives, and various substituted fluorenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis(fluoren-9-yl)-butane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(fluoren-9-yl)-butane involves its interaction with specific molecular targets and pathways. In electronic applications, the compound’s ability to transport electrons and holes efficiently makes it a valuable component in OLEDs. Its fluorescent properties are due to the conjugated system of the fluorenyl groups, which allows for efficient absorption and emission of light.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tris(9-phenyl-9H-fluoren-9-yl)benzene
- 4,4’-Bis(9-phenyl-9H-fluoren-9-yl)biphenyl
- 1,4-Bis(9-phenyl-9H-fluoren-9-yl)benzene
- 1,3-Bis(9-phenyl-9H-fluoren-9-yl)benzene
Uniqueness
1,4-Bis(fluoren-9-yl)-butane is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. Compared to similar compounds, it offers a balance of rigidity and flexibility, making it suitable for various applications in materials science and organic electronics.
Properties
IUPAC Name |
9-[4-(9H-fluoren-9-yl)butyl]-9H-fluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26/c1-5-15-25-21(11-1)22-12-2-6-16-26(22)29(25)19-9-10-20-30-27-17-7-3-13-23(27)24-14-4-8-18-28(24)30/h1-8,11-18,29-30H,9-10,19-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHDHNPKCVMUFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCCCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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